N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEOFMLQYKAQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol reagent under appropriate conditions.
Acylation: The final step involves the acylation of the indole derivative with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves a multi-step process. A study illustrates a convergent synthesis method where the compound is derived from 2-(1H-indol-3-yl)acetic acid through several reactions including esterification and cyclization. The structural elucidation of synthesized derivatives is performed using techniques such as -NMR, IR spectroscopy, and mass spectrometry, confirming the successful formation of the target compound .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In particular, derivatives containing indole moieties have shown promise as potential antibacterial agents against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases. This activity is crucial in developing therapeutic agents aimed at conditions like cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. Additionally, the sulfanyl group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in disease processes.
Comparison with Similar Compounds
Indole-Sulfanyl Acetamides with Aromatic Substitutions
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) This analog replaces the indole core with a diaminopyrimidine ring, linked via a sulfanyl group to an N-(4-chlorophenyl)acetamide. The pyrimidine ring introduces hydrogen-bonding capabilities, which differ from the hydrophobic 2-phenylindole in the target compound. Crystallographic data reveal intramolecular N–H⋯N hydrogen bonds and a 42.25° dihedral angle between the pyrimidine and benzene rings, contrasting with the indole’s planar structure .
- N-(1,3-Benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide Here, the cyclohexyl group is replaced with a benzodioxol moiety.
Modifications to the Sulfur Linkage
- 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
This compound introduces an azepane ring via a carbonylethyl spacer on the indole nitrogen. The azepane’s seven-membered ring increases conformational flexibility compared to the target compound’s rigid cyclohexyl group, which may influence receptor binding . - N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
Replacing the indole with a triazole ring shifts the electronic profile, as triazoles are more polar and capable of π-stacking. The bromophenyl substituent enhances steric bulk compared to the target’s phenyl group .
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s cyclohexyl group likely induces distinct packing modes compared to smaller substituents. For example, N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms 3D networks via N–H⋯O and N–H⋯Cl bonds, whereas bulky cyclohexyl groups may favor hydrophobic interactions .
- Solubility and Lipophilicity : The cyclohexyl moiety increases hydrophobicity (clogP ~3.5 estimated) relative to analogs with benzodioxol (clogP ~2.8) or pyridinyl groups (clogP ~1.9) .
Biological Activity
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.48 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit significant anticancer activity. For instance, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was observed to be in the range of 5–10 μM against several cancer cell lines, indicating potent anticancer activity.
A comparative study showed that derivatives of indole compounds often enhance apoptosis in cancer cells, suggesting that the presence of the sulfanyl group may contribute to this effect .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. Key findings include:
- Inhibition of COX Enzymes : The compound significantly reduced the expression levels of cyclooxygenase (COX)-1 and COX-2, which are critical mediators in inflammatory processes.
In vitro studies demonstrated that treatment with this compound led to a marked decrease in nitric oxide production in macrophage cell lines, further supporting its potential as an anti-inflammatory agent .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G0/G1 phase.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, the compound reduces the production of inflammatory mediators.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Study on Indole Derivatives : A study highlighted that indole-based compounds showed promising results in reducing tumor growth in xenograft models.
- Clinical Trials : Preliminary clinical trials involving indole derivatives have shown favorable outcomes in patients with specific types of cancer, suggesting a potential pathway for future research involving N-cyclohexyl derivatives.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2OS |
| Molecular Weight | 344.48 g/mol |
| Anticancer IC50 | 5–10 μM |
| COX Enzyme Inhibition | Significant reduction |
| Cell Cycle Phase Arrested | G0/G1 |
Q & A
Q. What degradation pathways dominate under accelerated stability conditions?
- Forced Degradation :
- Expose to 40°C/75% RH for 28 days.
- Major degradation products: Hydrolysis of the acetamide group (LC-MS: 242.1) and sulfanyl oxidation to sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
